Glucosamine-13C6,15N (hydrochloride)

Description

Significance of Stable Isotope Tracers in Contemporary Biology

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules of interest to trace their metabolic fate within a biological system. nih.govnih.gov Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of studies, including those involving human subjects, and allow for repeated measurements in the same individual. researchgate.net By replacing naturally abundant isotopes like ¹²C, ¹⁴N, ¹H, and ¹⁶O with their heavier, less common stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can distinguish the tracer from the endogenous pool of the compound. nih.gov This "labeling" enables the dynamic measurement of metabolic fluxes, pathway elucidation, and the quantification of metabolite turnover rates. nih.govbham.ac.uk The use of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the precise detection and quantification of these labeled molecules and their metabolic products. nih.govresearchgate.net This approach provides unparalleled insights into the intricate wiring of cellular metabolism and how it is impacted by genetic alterations, disease states, or therapeutic interventions. bham.ac.uk

Rationale for Dual Carbon-13 and Nitrogen-15 Labeling of Glucosamine (B1671600) (hydrochloride)

Glucosamine, an amino sugar, is a fundamental building block for the biosynthesis of glycosylated proteins and lipids, including glycosaminoglycans found in cartilage. nih.govnih.gov To gain a comprehensive understanding of its metabolic journey, it is often necessary to trace both its carbon backbone and its nitrogen-containing amino group. Dual labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offers a powerful method to achieve this.

By incorporating ¹³C into all six carbon atoms of the glucosamine molecule and ¹⁵N into the amino group, researchers can simultaneously track the fate of both the carbon and nitrogen components. nih.govbiorxiv.org This is particularly crucial for dissecting complex metabolic networks where the carbon skeleton may be utilized in pathways like glycolysis or the tricarboxylic acid (TCA) cycle, while the nitrogen atom is involved in transamination reactions for the synthesis of other amino acids and nucleotides. nih.govbiorxiv.org This simultaneous quantification of carbon and nitrogen fluxes provides a more complete and accurate picture of metabolic pathways than single-isotope labeling alone. biorxiv.orgnih.gov

Scope and Academic Relevance of Glucosamine-13C6,15N (hydrochloride) in Mechanistic Investigations

The hydrochloride salt of dually labeled glucosamine, Glucosamine-13C6,15N (hydrochloride), is a highly specialized tool for in-depth mechanistic studies. Its primary application lies in metabolic flux analysis (MFA), where it is used to trace the pathways of glucosamine uptake, conversion, and incorporation into various biomolecules. nih.gov The high isotopic enrichment of both ¹³C and ¹⁵N in this compound ensures a strong and clear signal for detection by mass spectrometry. sigmaaldrich.com

A significant area of academic relevance is in the study of cartilage metabolism and osteoarthritis. While the clinical efficacy of glucosamine supplements is a subject of ongoing research, isotopically labeled glucosamine provides a definitive way to answer a fundamental question: does orally administered glucosamine reach joint cartilage and get incorporated into its matrix? researchgate.netnih.govnih.gov Studies using labeled glucosamine have provided conclusive evidence that it can be absorbed, distributed to joint tissues, and utilized by chondrocytes for the biosynthesis of proteoglycans. researchgate.netnih.gov This type of mechanistic insight is critical for understanding the biological basis of potential therapeutic effects and for the development of new strategies to target cartilage repair.

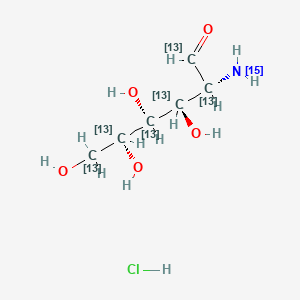

Below are the chemical properties of D-Glucosamine-13C6,15N hydrochloride:

| Property | Value |

| Empirical Formula | ¹³C₆H₁₃¹⁵NO₅ · HCl |

| Molecular Weight | 222.58 |

| Isotopic Purity (¹³C) | ≥99 atom % |

| Isotopic Purity (¹⁵N) | ≥98 atom % |

| Chemical Purity | ≥98% (CP) |

| Form | Solid |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Detailed Research Findings

A pivotal study investigating the fate of orally administered glucosamine utilized ¹³C-labeled glucosamine hydrochloride in dogs to trace its incorporation into various tissues, particularly articular cartilage. researchgate.netnih.gov This research provides a strong analogue for the potential applications of the dually labeled Glucosamine-13C6,15N (hydrochloride).

In the study, two dogs were orally dosed with ¹³C-GlcN-HCl. researchgate.net After the treatment period, tissue samples were harvested and analyzed for the presence of the ¹³C isotope. The results demonstrated a notable increase in the percentage of ¹³C in the articular cartilage of the treated dogs compared to control levels. researchgate.net

The following table summarizes the key findings from this research:

| Tissue | ¹³C Increase Over Control (Dog 1) | ¹³C Increase Over Control (Dog 2) |

| Articular Cartilage | 2.3% | 1.6% |

| Liver | Highest percentage of ¹³C | Highest percentage of ¹³C |

| Other Tissues (Spleen, Heart, Kidney, etc.) | Lower than articular cartilage | Lower than articular cartilage |

| Data adapted from Dodge et al. researchgate.net |

These findings conclusively showed that orally ingested glucosamine is bioavailable and can be incorporated into joint cartilage. researchgate.netnih.gov The higher concentration of the ¹³C label in cartilage compared to most other tissues (except the liver, which is the primary site of metabolism) underscores the potential for exogenous glucosamine to contribute to the building blocks of cartilage matrix. researchgate.netnih.gov

The use of a dually labeled tracer like Glucosamine-13C6,15N (hydrochloride) would further enhance such investigations by simultaneously revealing the fate of the nitrogen atom. This would allow researchers to determine if the entire glucosamine molecule is incorporated or if the amino group is transferred to other molecules in the process of metabolic remodeling.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO5 |

|---|---|

Molecular Weight |

222.58 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexanal;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |

InChI Key |

CBOJBBMQJBVCMW-JFJKXPFDSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for Glucosamine 13c6,15n Hydrochloride

Strategies for Uniform Stable Isotope Labeling of Monosaccharides

Uniform labeling, where all atoms of a specific element in a molecule are replaced with their heavy stable isotope, is a powerful technique in tracer studies. sci-hub.ru For monosaccharides like glucosamine (B1671600), achieving uniform ¹³C labeling ([U-¹³C]) means that all six carbon atoms are ¹³C isotopes. The primary strategies for achieving this are metabolic and chemical.

Metabolic labeling is the most common and cost-effective method for uniform labeling. sci-hub.ru This approach involves culturing microorganisms or plant cells in a medium where the sole carbon source is uniformly labeled, such as [U-¹³C]-glucose. humankinetics.comhumankinetics.com These organisms incorporate the labeled precursor directly into their metabolic pathways, synthesizing biomolecules, including monosaccharides and their derivatives, that are uniformly labeled with ¹³C. sci-hub.ru For plant-based production, organisms can be grown in a closed environment with a ¹³CO₂ atmosphere. sci-hub.ruresearchgate.net

Chemical synthesis can also, in principle, be used to produce uniformly labeled monosaccharides. However, this typically involves complex, multi-step processes starting from small, labeled precursors. sci-hub.runih.gov While highly effective for site-specific labeling, building a uniformly labeled six-carbon sugar from single-carbon labeled inputs is often less efficient than biological methods. sci-hub.ru

The choice of labeling strategy depends on the research question. While uniform labeling is attractive for its relative speed and lower cost, it may not always provide the desired level of detail, necessitating more targeted labeling approaches. sci-hub.ru

Precursor Design and Bioproduction of Glucosamine-13C6,15N (hydrochloride)

The bioproduction of Glucosamine-13C6,15N (hydrochloride) leverages the metabolic machinery of microorganisms, most commonly engineered strains of Escherichia coli. nih.govisotope.com This method is highly efficient for producing uniformly labeled biomolecules with high isotopic enrichment. alexotech.com

The process involves cultivating the microorganisms in a chemically defined minimal medium. nih.govalexotech.com To achieve the desired dual labeling, specific isotopic precursors are supplied as the sole sources of carbon and nitrogen.

Carbon Source : Uniformly labeled [U-¹³C₆]-glucose is used as the exclusive carbon source. The microorganisms take up this glucose and use it in glycolysis and other pathways, ensuring that all resulting carbon-containing biomolecules, including the hexosamine backbone of glucosamine, are enriched with ¹³C. isotope.comalexotech.com

Nitrogen Source : A ¹⁵N-labeled salt, typically ¹⁵NH₄Cl (Ammonium-15N chloride), serves as the sole nitrogen source. alexotech.comnih.gov This labeled nitrogen is assimilated by the cells and incorporated into nitrogen-containing compounds, including the amino group of glucosamine.

Protocols for high-throughput production of isotopically labeled proteins have been well-established and are analogous to those for other biomolecules. nih.gov These often use auto-induction media where the expression of specific enzymes for synthesis can be controlled. nih.gov The result is the production of D-Glucosamine that is labeled at all six carbon positions with ¹³C and at the nitrogen position with ¹⁵N. The compound is then purified from the cell lysate and converted to its stable hydrochloride salt. google.com

Table 1: Precursors for Bioproduction of Glucosamine-13C6,15N

| Isotope | Precursor Compound | Formula | Purpose |

| Carbon-13 | [U-¹³C₆]-Glucose | ¹³C₆H₁₂O₆ | Sole carbon source for uniform labeling of the sugar backbone. |

| Nitrogen-15 | Ammonium-15N Chloride | ¹⁵NH₄Cl | Sole nitrogen source for labeling the amino group. |

Chemical Synthesis Approaches for Targeted Site-Specific Isotopic Labeling

While bioproduction is ideal for uniform labeling, chemical synthesis offers unparalleled precision for introducing isotopes at specific atomic positions (site-specific labeling). sci-hub.runih.gov This is crucial for mechanistic studies where tracking the fate of a particular atom is necessary. Though the target compound is uniformly labeled, understanding these site-specific methods is fundamental to the broader field of isotopic labeling.

Two primary reactions used for site-selective introduction of ¹³C into monosaccharides are Cyanohydrin Reduction (CR) and Molybdate-Catalyzed Epimerization (MCE). nih.gov

Cyanohydrin Reduction (CR) : This method, a variation of the Kiliani-Fischer synthesis, can be used to extend the carbon chain of an aldose by one carbon. By using a labeled cyanide source, such as K¹³CN, a ¹³C atom can be specifically introduced at the C1 position of the resulting sugar. sci-hub.ru

Molybdate-Catalyzed Epimerization (MCE) : This reaction allows for the stereochemical inversion (epimerization) at C2 of an aldose, providing a route to synthesize different sugars from a common precursor. When combined with other reactions, it facilitates the synthesis of a wide array of specifically labeled monosaccharides. nih.gov

Introducing a ¹⁵N label chemically onto a sugar backbone typically involves the synthesis of an amino sugar. This can be achieved through reactions such as reductive amination of a ketone or nucleophilic substitution with a ¹⁵N-labeled amine source on a suitably functionalized sugar precursor. nih.gov

By combining these chemical and chemo-enzymatic strategies, it is possible to prepare a vast range of monosaccharide isotopomers with single or multiple labels. nih.gov

Table 2: Key Chemical Reactions for Site-Specific Labeling

| Reaction | Isotope Introduced | Target Site | Description |

| Cyanohydrin Reduction | ¹³C | C1 | Extends the carbon chain of a starting sugar by one, incorporating a labeled carbon from a cyanide reagent. sci-hub.runih.gov |

| Reductive Amination | ¹⁵N | C2 | Introduces a labeled amino group at a carbonyl position, often used to form amino sugars. |

Quantitative Assessment of Isotopic Enrichment Fidelity

After synthesis, it is critical to verify the isotopic purity and the precise location of the labels. This quality control step ensures the reliability of data generated using the labeled compound. The primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.govnih.gov

Mass Spectrometry (MS) is a cornerstone technique for determining the degree of isotopic enrichment. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : This technique can be used to measure the total amount of a specific isotope (e.g., ¹³C) in a sample with exceptional sensitivity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is used to determine the molecular weight of the final compound. For Glucosamine-13C6,15N, the mass will be shifted by +7 atomic mass units compared to the unlabeled compound (6 carbons + 1 nitrogen). sigmaaldrich.com Tandem MS (MS/MS) can further be used to fragment the molecule and confirm the location of the labels on specific fragments. nih.goveuropeanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural information.

¹³C-NMR and ¹⁵N-NMR : These techniques directly detect the presence of the ¹³C and ¹⁵N nuclei. A uniformly labeled sample will produce a complex spectrum with couplings between adjacent ¹³C atoms, confirming the uniform enrichment. nih.gov

The combination of these methods provides a comprehensive analysis, confirming the molecular identity, isotopic enrichment level, and position of the labels. Commercial suppliers of D-Glucosamine-13C6,15N hydrochloride typically guarantee high levels of enrichment, often ≥99 atom % for ¹³C and ≥98 atom % for ¹⁵N. sigmaaldrich.com

Table 3: Analytical Techniques for Assessing Isotopic Enrichment

| Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms molecular weight shift due to labeling and quantifies the degree of enrichment. nih.govnih.govnih.gov |

| Tandem MS (MS/MS) | Confirms the location of isotopic labels within the molecular structure. nih.gov |

| NMR Spectroscopy | Provides direct detection and structural confirmation of ¹³C and ¹⁵N incorporation. nih.gov |

Advanced Analytical Techniques for Glucosamine 13c6,15n Hydrochloride Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy in Glucosamine-13C6,15N Analysis

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and concentration of molecules. For isotopically labeled compounds like Glucosamine-13C6,15N, NMR offers unparalleled insights into atomic-level detail.

Multidimensional 13C and 15N NMR Experiments for Structural Elucidation and Conformational Analysis

The incorporation of ¹³C and ¹⁵N labels into glucosamine (B1671600) enables a suite of powerful multidimensional NMR experiments that are not feasible with the unlabeled compound due to the low natural abundance of these nuclei. slu.se These experiments are critical for unambiguously determining the three-dimensional structure and conformational dynamics of the molecule.

Triple-resonance experiments, which correlate ¹H, ¹³C, and ¹⁵N nuclei, are particularly valuable. nih.gov Techniques such as 3D N(CO)CA are used to establish connectivities between the nitrogen and carbon atoms in the molecular backbone. meihonglab.com By analyzing the correlations and coupling constants in these spectra, the precise arrangement of atoms can be mapped out. This allows for detailed conformational analysis, revealing how the glucosamine ring puckers and the orientation of its substituent groups. sigmaaldrich.com The enhanced chemical shift dispersion of ¹⁵N, compared to ¹H, helps to resolve spectral overlap, which is often a challenge in the analysis of carbohydrates. slu.seresearchgate.net

Quantification of Isotopic Labeling Patterns via 1H, 13C, and 15N NMR

A primary application of using Glucosamine-13C6,15N is to trace its metabolic pathways. NMR spectroscopy provides a robust method for quantifying the level of isotope incorporation at each specific atomic position within the molecule and its downstream metabolites. slu.se

Table 1: Representative Isotopic Enrichment Data for Glucosamine-13C6,15N Determined by NMR

This table illustrates typical data obtained from quantitative NMR analysis, showing the percentage of isotopic enrichment at each labeled position in the Glucosamine-13C6,15N molecule.

| Atom Position | Isotope | Enrichment Level (%) | Analytical Method |

| C1 | ¹³C | >99% | Quantitative ¹³C NMR |

| C2 | ¹³C | >99% | Quantitative ¹³C NMR |

| C3 | ¹³C | >99% | Quantitative ¹³C NMR |

| C4 | ¹³C | >99% | Quantitative ¹³C NMR |

| C5 | ¹³C | >99% | Quantitative ¹³C NMR |

| C6 | ¹³C | >99% | Quantitative ¹³C NMR |

| N2 | ¹⁵N | >98% | Quantitative ¹⁵N NMR |

Heteronuclear Correlation Spectroscopy for Atom-Specific Tracking

Heteronuclear correlation spectroscopy experiments are essential for tracking the labeled atoms from Glucosamine-13C6,15N as it is incorporated into larger biomolecules. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) create a map connecting protons to their directly attached (HSQC) or more distant (HMBC) ¹³C and ¹⁵N atoms. libretexts.orgpressbooks.pub

A ¹H-¹⁵N HSQC spectrum, for example, produces a cross-peak for each nitrogen atom that is bonded to a proton, correlating the chemical shifts of the two nuclei. nih.govlibretexts.org This is exceptionally useful for resolving individual amide signals in complex spectra. researchgate.net The use of ¹⁵N-edited experiments, where only signals from molecules containing ¹⁵N are detected, can filter out signals from unlabeled background molecules, dramatically simplifying the resulting spectra and allowing for the unambiguous identification of nitrogen-containing metabolites derived from the labeled glucosamine. acs.org These atom-specific correlations are fundamental for assigning chemical shifts and following the metabolic fate of the labeled nitrogen and carbon atoms. nih.govrsc.org

Application of Cryogenic Probes and Ultrahigh Field NMR for Enhanced Sensitivity

The inherent sensitivity of NMR spectroscopy can be a limiting factor, especially when analyzing low-concentration metabolites. The use of cryogenic probes and ultrahigh field magnets addresses this challenge directly.

Cryogenic probes cool the detection coil and preamplifiers to very low temperatures (around 20-30 K), which significantly reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four, or even more. This translates to a reduction in experiment time by a factor of 10 to 16. Ultrahigh field NMR spectrometers (e.g., 850 MHz and above) provide greater spectral dispersion and sensitivity. researchgate.net The combination of these technologies is particularly powerful for studying isotopically labeled compounds like Glucosamine-13C6,15N, enabling the detection and structural analysis of metabolites at micromolar concentrations that would otherwise be undetectable. copernicus.org This enhanced sensitivity is critical for in-vivo studies and for analyzing complex biological mixtures where the labeled compounds are present in trace amounts. nih.gov

Mass Spectrometry (MS) Techniques for Glucosamine-13C6,15N Metabolic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for metabolic studies involving isotopically labeled compounds, complementing NMR by providing highly sensitive detection and quantification. europeanpharmaceuticalreview.comresearchgate.net

High-Resolution Mass Spectrometry for Isotopologue and Isotopomer Analysis

When Glucosamine-13C6,15N is metabolized, the ¹³C and ¹⁵N atoms can be distributed into various downstream products. High-resolution mass spectrometry (HRMS) has the power to distinguish between these different labeled species. nih.govnih.gov

Isotopologues are molecules that differ only in their isotopic composition (e.g., a metabolite with two ¹³C atoms versus one with three ¹³C atoms). HRMS can easily separate the signals from these different isotopologues based on their distinct masses.

Isotopomers are molecules that have the same number of isotopic labels but at different positions. While standard MS cannot distinguish isotopomers, tandem MS (MS/MS) techniques can. nih.gov In MS/MS, a specific isotopologue is selected, fragmented, and the masses of the fragments are analyzed. The fragmentation pattern reveals the location of the heavy isotopes within the molecule, allowing for detailed isotopomer analysis. nih.govnih.gov

Table 2: Theoretical Mass Isotopologue Distribution for Glucosamine-13C6,15N

This table shows the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of glucosamine with varying numbers of ¹³C and ¹⁵N labels, as would be detected by high-resolution mass spectrometry. The fully unlabeled compound is provided for reference.

| Compound | Formula | Number of ¹³C Labels | Number of ¹⁵N Labels | Exact Mass [M] | Expected m/z [M+H]⁺ |

| Glucosamine | C₆H₁₃NO₅ | 0 | 0 | 179.0794 | 180.0867 |

| Glucosamine-¹⁵N | C₆H₁₃¹⁵NO₅ | 0 | 1 | 180.0764 | 181.0837 |

| Glucosamine-¹³C₆ | ¹³C₆H₁₃NO₅ | 6 | 0 | 185.1005 | 186.1078 |

| Glucosamine-¹³C₆,¹⁵N | ¹³C₆H₁₃¹⁵NO₅ | 6 | 1 | 186.0975 | 187.1048 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for tracing the metabolic fate of Glucosamine-13C6,15N (hydrochloride). This powerful analytical method allows for the separation, detection, and quantification of the isotopically labeled glucosamine and its various downstream metabolites within complex biological matrices. The use of a stable isotope-labeled internal standard, such as D-[1-¹³C] glucosamine hydrochloride, is a common practice to ensure accurate quantification in plasma and other biological samples. researchgate.net

In a typical LC-MS workflow for metabolite profiling, a biological sample, such as plasma or cell culture media, is first subjected to a sample preparation procedure, often involving a simple deproteinization step. researchgate.net The resulting extract is then injected into a liquid chromatography system. Chromatographic separation is frequently achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like glucosamine and its derivatives. europeanpharmaceuticalreview.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or ammonium acetate. europeanpharmaceuticalreview.com

As the separated compounds elute from the chromatography column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique that generates protonated molecular ions, such as [M+H]+, for analysis. europeanpharmaceuticalreview.com For glucosamine, the protonated molecular ion is observed at a mass-to-charge ratio (m/z) of 180.1. researchgate.net The mass spectrometer can be operated in full-scan mode to detect all ions within a specified mass range or in selected ion monitoring (SIM) or extracted ion chromatogram (EIC) mode to specifically target the m/z of glucosamine and its expected labeled metabolites. researchgate.net The EIC mode offers enhanced sensitivity and selectivity for detecting low-abundance metabolites. researchgate.net

The incorporation of the 13C and 15N labels in Glucosamine-13C6,15N results in a predictable mass shift in the parent compound and its subsequent metabolites. This mass shift allows for the clear differentiation of labeled molecules from their unlabeled, endogenous counterparts, enabling precise tracking of the metabolic pathways.

| Parameter | Typical Condition | Reference |

| Internal Standard | D-[1-¹³C] glucosamine hydrochloride | researchgate.net |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | europeanpharmaceuticalreview.com |

| Mobile Phase | Acetonitrile and aqueous ammonium formate/acetate | europeanpharmaceuticalreview.com |

| Ionization Technique | Electrospray Ionization (ESI) | europeanpharmaceuticalreview.com |

| Parent Ion (m/z) | 180.1 [M+H]+ | researchgate.net |

| Detection Mode | Extracted Ion Chromatogram (EIC) | researchgate.net |

This table summarizes typical LC-MS parameters used for the analysis of glucosamine and its isotopically labeled forms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) serves as a valuable analytical technique for the analysis of metabolites derived from Glucosamine-13C6,15N, particularly after a chemical derivatization step. Derivatization is often necessary for compounds like glucosamine, which are non-volatile and thermally labile, to make them suitable for GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

The derivatization of glucosamine and its metabolites typically involves a two-step process: oximation followed by silylation. Oximation targets the aldehyde group of glucosamine, while silylation, commonly using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. This results in a volatile derivative that can be readily analyzed by GC-MS.

Once derivatized, the sample is injected into the gas chromatograph, where the volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra are characterized by specific fragmentation patterns that are unique to the derivatized molecule.

The presence of the 13C and 15N labels in Glucosamine-13C6,15N and its metabolites leads to a distinct mass shift in the molecular ion and its fragment ions. This allows researchers to trace the labeled atoms through various metabolic pathways. By analyzing the mass spectra of the derivatized metabolites, it is possible to determine the extent of label incorporation and identify the positions of the labeled atoms within the molecule. This information provides detailed insights into the metabolic transformations of glucosamine.

| Derivatization Step | Reagent Example | Purpose |

| Oximation | Methoxyamine hydrochloride | To protect the aldehyde group. |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | To increase volatility and thermal stability. |

This table outlines the common derivatization steps for preparing glucosamine and its metabolites for GC-MS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragment-Specific Labeling Patterns

Tandem mass spectrometry (MS/MS), also known as MS², is a powerful technique that provides detailed structural information about ions and is particularly useful for elucidating fragment-specific labeling patterns in metabolites derived from Glucosamine-13C6,15N. This method involves multiple stages of mass analysis, typically performed by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting product ions.

In the context of tracing Glucosamine-13C6,15N, an LC-MS or GC-MS instrument is often coupled with a tandem mass analyzer. After the initial mass spectrometer (MS1) isolates the labeled parent metabolite ion, this ion is directed into a collision cell. Inside the collision cell, the ion is subjected to collision-induced dissociation (CID) by colliding with an inert gas (e.g., argon or nitrogen). This process breaks the precursor ion into a series of smaller, characteristic product ions or fragments.

The second mass spectrometer (MS2) then separates and detects these product ions, generating a product ion spectrum. By comparing the product ion spectrum of the labeled metabolite with that of its unlabeled counterpart, researchers can pinpoint which fragments retain the 13C and 15N labels. The mass shift observed in the fragment ions reveals the specific location of the isotopic labels within the molecule's structure.

For instance, a rapid method for quantifying glucosamine in human plasma has been developed using high-performance liquid chromatography coupled to tandem mass spectrometry. researchgate.net In this method, selected reaction monitoring (SRM) was performed using the transitions m/z 180.1 → m/z 72.1 for glucosamine and m/z 181.0 → m/z 74.6 for the D-[1-¹³C] glucosamine internal standard. researchgate.net The specific fragmentation patterns provide a high degree of certainty in the identification and quantification of the analyte. By applying this principle to metabolites of Glucosamine-13C6,15N, it is possible to map the metabolic transformations with high precision.

| MS/MS Parameter | Description | Application Example | Reference |

| Precursor Ion Selection | Isolation of the labeled metabolite ion by the first mass analyzer (MS1). | m/z 181.0 for D-[1-¹³C] glucosamine | researchgate.net |

| Collision-Induced Dissociation (CID) | Fragmentation of the precursor ion in a collision cell. | Collision with an inert gas to induce fragmentation. | |

| Product Ion Analysis | Separation and detection of the resulting fragment ions by the second mass analyzer (MS2). | m/z 74.6 for a fragment of D-[1-¹³C] glucosamine | researchgate.net |

| Selected Reaction Monitoring (SRM) | Monitoring of specific precursor-to-product ion transitions. | m/z 180.1 → m/z 72.1 for glucosamine | researchgate.net |

This table details the key aspects of tandem mass spectrometry for analyzing fragment-specific labeling patterns.

Considerations for Distinguishing 13C and 15N Isotopomers in Mass Spectra

When analyzing metabolites of Glucosamine-13C6,15N, a key consideration is the ability to distinguish between different isotopomers in the mass spectra. Isotopomers are molecules that have the same number of each isotopic atom but differ in their positions. The combined use of both 13C and 15N labels in the same tracer molecule provides a unique signature that aids in this process.

The primary tool for distinguishing these isotopomers is high-resolution mass spectrometry. This technique allows for the precise measurement of mass-to-charge ratios, which is crucial because 13C and 15N have slightly different exact masses. The mass of a 13C atom is approximately 13.00335 Da, while the mass of a 15N atom is approximately 14.99916 Da. This subtle mass difference, although small, can be resolved by modern high-resolution mass spectrometers, enabling the differentiation of isotopomers containing different numbers of 13C and 15N atoms.

Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) are invaluable for determining the location of the labels. By analyzing which fragments retain the isotopic labels, it is possible to deduce the positions of the 13C and 15N atoms within the metabolite's structure. For example, if a fragment containing the amine group shows a mass increase corresponding to the 15N label, it confirms the position of that label. Similarly, the location of 13C atoms can be inferred from the mass shifts in fragments containing different parts of the carbon backbone.

In studies involving the metabolic fate of labeled compounds, it's also important to consider the natural abundance of isotopes. For instance, the natural abundance of 13C is approximately 1.1%. This can lead to the presence of M+1 peaks in the mass spectra of unlabeled compounds, which could potentially interfere with the detection of singly labeled 13C-metabolites. However, the use of a dual-labeled tracer like Glucosamine-13C6,15N, with its significant mass increase, helps to minimize such interferences and provides a clearer distinction between labeled and unlabeled species.

| Isotope | Exact Mass (Da) | Natural Abundance |

| 12C | 12.00000 | ~98.9% |

| 13C | 13.00335 | ~1.1% |

| 14N | 14.00307 | ~99.6% |

| 15N | 15.00011 | ~0.4% |

This table presents the exact masses and natural abundances of the relevant carbon and nitrogen isotopes, highlighting the basis for distinguishing isotopomers using high-resolution mass spectrometry.

Metabolic Tracing and Flux Analysis with Glucosamine 13c6,15n Hydrochloride

Methodological Frameworks for Stable Isotope Tracing Experiments

Stable isotope tracing is a cornerstone technique for investigating the dynamics of metabolic pathways. udel.edu The core principle involves introducing a substrate labeled with a stable (non-radioactive) heavy isotope, such as ¹³C or ¹⁵N, into a biological system. nih.gov As the labeled substrate is metabolized, the isotopes are incorporated into downstream metabolites. By measuring the distribution of these isotopes using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of atoms through the metabolic network. researchgate.netnih.gov Glucosamine-13C6,15N (hydrochloride) is designed for this purpose, enabling the simultaneous tracing of carbon and nitrogen atoms through pathways like the HBP. nih.govnih.gov

Experimental Design for Isotopic Steady State and Non-Steady State Conditions

The design of a stable isotope tracing experiment is dictated by the biological question and the dynamics of the system under study. Experiments are generally conducted under two conditions: isotopic steady state or non-steady state.

Isotopically Non-Steady State (INST): This method involves collecting samples at multiple time points after the introduction of the labeled tracer, capturing the dynamic process of isotope incorporation before a steady state is reached. nih.govnih.gov INST-MFA is particularly useful for studying systems with slow turnover rates or for measuring fluxes in pathways where a true isotopic steady state is difficult to achieve, such as in anuclear cells like platelets. nih.gov It can provide more detailed information about flux values, especially for pathways connected to large metabolic pools. nih.gov Using Glucosamine-13C6,15N in an INST experiment would involve time-course sampling to track the rate at which the ¹³C and ¹⁵N labels appear in metabolites like UDP-GlcNAc and its downstream products. nih.gov

Data Acquisition Strategies for Time-Resolved Labeling Kinetics

Acquiring high-quality data is critical for the success of any metabolic tracing experiment, especially for time-resolved studies under non-steady-state conditions. The primary analytical tools for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used due to their high sensitivity and ability to resolve mass isotopomers. nih.govyoutube.com LC-MS is particularly well-suited for analyzing polar, non-volatile metabolites like nucleotide sugars (e.g., UDP-GlcNAc), which are central to the HBP. nih.govresearchgate.net In a time-resolved experiment using Glucosamine-13C6,15N, samples are collected at various time points, metabolites are extracted, and the mass isotopomer distributions (MIDs) of key intermediates are measured. nih.gov The MID refers to the fractional abundance of a metabolite containing different numbers of heavy isotopes. researchgate.net

Rapid Sampling: To accurately capture the kinetics of label incorporation, especially in fast-responding systems, rapid sampling and quenching techniques are essential. This ensures that metabolic activity is halted instantly, providing a precise snapshot of the metabolic state at each time point.

The following table illustrates a hypothetical data acquisition strategy for a time-resolved experiment tracing Glucosamine-13C6,15N into UDP-GlcNAc.

| Time Point | Action | Analytical Method | Data Output |

| t = 0 min | Collect baseline sample | LC-MS/MS | Natural abundance MID of UDP-GlcNAc |

| t = 1 min | Introduce Glucosamine-13C6,15N; Collect sample | LC-MS/MS | Time-resolved MID of UDP-GlcNAc |

| t = 5 min | Collect sample | LC-MS/MS | Time-resolved MID of UDP-GlcNAc |

| t = 15 min | Collect sample | LC-MS/MS | Time-resolved MID of UDP-GlcNAc |

| t = 30 min | Collect sample | LC-MS/MS | Time-resolved MID of UDP-GlcNAc |

| t = 60 min | Collect sample | LC-MS/MS | Near steady-state MID of UDP-GlcNAc |

Computational Modeling for Metabolic Flux Analysis (MFA)

Raw labeling data from MS or NMR must be interpreted using computational models to estimate intracellular fluxes. youtube.com This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves creating a stoichiometric model of the relevant metabolic network. udel.edunih.gov

The model includes:

A Network of Biochemical Reactions: This comprises all known enzymatic reactions relevant to the metabolism of the tracer, such as the pathways of glycolysis and the HBP for glucosamine (B1671600). nih.govfrontiersin.org

Atom Transitions: The model must explicitly define how carbon and nitrogen atoms are rearranged in each reaction. This is crucial for accurately simulating the propagation of the ¹³C and ¹⁵N labels from Glucosamine-13C6,15N through the network.

Extracellular Fluxes: Measured rates of substrate uptake (e.g., glucosamine, glucose) and product secretion are used as constraints in the model. nih.gov

Specialized software, such as those based on the Elementary Metabolite Unit (EMU) framework, is used to iteratively adjust the values of unknown intracellular fluxes until the simulated MIDs of metabolites match the experimentally measured MIDs as closely as possible. nih.gov The result is a quantitative map of metabolic activity throughout the central carbon and associated nitrogen metabolism. mdpi.com

Deconvolution Algorithms for Mass Isotopomer Distributions (MIDs)

A significant challenge in MFA arises when analyzing complex metabolites like UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). This molecule is assembled from multiple metabolic precursors: a glucosamine ring, an acetyl group, and a uridine (B1682114) nucleotide (composed of ribose and uracil). nih.govresearchgate.net When a tracer like [U-¹³C]-glucose is used, the resulting MIDs measured by MS are a composite of many different positional isotopomers, making direct interpretation impossible. nih.gov

To address this, deconvolution algorithms are required. These algorithms use mathematical techniques to parse the measured isotopologue data into the fractional enrichments of the individual metabolic subunits. nih.govresearchgate.net For example, a study on UDP-GlcNAc biosynthesis developed a simulated annealing/genetic algorithm called 'Genetic Algorithm for Isotopologues in Metabolic Systems' (GAIMS). nih.gov GAIMS solves a system of simultaneous equations to determine the time course of labeling for each subunit (glucose, ribose, acetyl, and uracil) from the complex, time-resolved MIDs of the intact UDP-GlcNAc molecule. nih.gov This approach is essential for accurately modeling flux into complex biomolecules from tracers like Glucosamine-13C6,15N.

Bayesian Multi-Model Inference for Flux Quantification

Traditional MFA methods often provide a single best-fit solution for metabolic fluxes, along with confidence intervals. nih.gov However, in complex biological systems, it is common for multiple distinct flux distributions to be statistically consistent with the experimental data. nih.gov Bayesian statistical methods offer a powerful alternative by providing a full probability distribution for each flux, thereby capturing the complete range of possibilities and quantifying the uncertainty associated with each flux estimate. arxiv.org

Bayesian Model Averaging (BMA) is a particularly robust approach within this framework. nih.gov Instead of relying on a single metabolic network model, BMA considers multiple competing models that could explain the biological system. It then calculates fluxes by averaging across these models, weighted by their posterior probability (i.e., how well each model is supported by the data). nih.gov This strategy helps to overcome the problem of model selection uncertainty. By using a dual ¹³C and ¹⁵N tracer like Glucosamine-13C6,15N, a BMA-based ¹³C¹⁵N-MFA can be employed to jointly and quantitatively resolve both carbon and nitrogen fluxes with high statistical rigor. nih.gov

Elucidation of Carbon and Nitrogen Fluxes in Metabolic Networks

A key advantage of using a dual-labeled tracer like Glucosamine-13C6,15N (hydrochloride) is the ability to simultaneously elucidate the interconnected fluxes of carbon and nitrogen. nih.govnih.gov Carbon and nitrogen metabolism are intrinsically linked; for instance, the synthesis of amino acids and nucleotides requires both carbon backbones, primarily from glycolysis and the TCA cycle, and nitrogen atoms, often donated by amino acids like glutamine. nih.gov

When Glucosamine-13C6,15N enters a cell, it is phosphorylated to Glucosamine-6-Phosphate (GlcN-6-P), directly feeding into the hexosamine biosynthetic pathway. nih.gov The six ¹³C atoms and the single ¹⁵N atom can then be tracked as they are incorporated into UDP-GlcNAc and subsequently into a vast array of glycoproteins and other macromolecules. nih.govnih.gov

Research using labeled glucosamine has provided significant insights:

Tracing UDP-GlcNAc Metabolism: Studies using ¹³C-labeled glucosamine have successfully traced its incorporation into UDP-GlcNAc and downstream N- and O-glycans, allowing for the quantification of metabolic flow through these crucial pathways. nih.govresearchgate.net

Quantifying HBP Flux: By measuring the rate of label incorporation, researchers can determine the flux through the HBP. This is significant because excess flux through this pathway has been implicated in insulin (B600854) resistance and other metabolic diseases. nih.gov

Nitrogen Source Identification: The ¹⁵N label on the glucosamine molecule allows for the direct tracing of its amino group. This can help quantify the contribution of glucosamine as a nitrogen source for various biosynthetic processes relative to other sources like glutamine.

The following table summarizes the key metabolites in the HBP and how their labeling patterns from Glucosamine-13C6,15N would be interpreted to determine carbon and nitrogen flux.

| Compound | Labeled Precursor | Information Gained from Labeling |

| Glucosamine-6-Phosphate (GlcN-6-P) | Glucosamine-13C6,15N | Confirms uptake and phosphorylation of the tracer. The M+7 isotopologue (6 ¹³C + 1 ¹⁵N) would be dominant. |

| N-Acetyl-Glucosamine-6-Phosphate (GlcNAc-6-P) | GlcN-6-P (from tracer) + Acetyl-CoA | The ¹³C pattern reveals the carbon source of the acetyl group (e.g., from glucose or fatty acids). The ¹⁵N tracks the original amino group. |

| UDP-N-Acetyl-Glucosamine (UDP-GlcNAc) | GlcNAc-1-P + UTP | The full M+7 labeling of the GlcNAc moiety confirms flux through the HBP. The labeling of the UTP moiety reveals its de novo vs. salvage synthesis origins. |

| Glycoproteins | UDP-GlcNAc | The rate of ¹³C and ¹⁵N incorporation into specific glycans provides a measure of protein-specific glycosylation rates. nih.gov |

By simultaneously tracking both isotopes, ¹³C¹⁵N-MFA provides a comprehensive and quantitative view of how cells allocate these fundamental elements, revealing a level of metabolic detail essential for understanding complex biological systems. nih.gov

Assessment of De Novo Biosynthesis Pathways Using Dual Labeling

The dual labeling of Glucosamine-13C6,15N (hydrochloride) with both six ¹³C atoms and one ¹⁵N atom provides a unique advantage for dissecting de novo biosynthesis pathways. sigmaaldrich.com This co-labeling strategy enables the simultaneous tracking of both the carbon skeleton and the amino group of the molecule as they are incorporated into new biomolecules. nih.govnih.gov This is especially critical for studying pathways like the hexosamine biosynthetic pathway (HBP), where glucosamine is a key substrate for the synthesis of molecules such as UDP-N-acetylglucosamine (UDP-GlcNAc), a vital building block for glycoproteins and other complex carbohydrates. nih.gov

When cells are cultured with Glucosamine-13C6,15N, the labeled carbon and nitrogen atoms can be traced into various downstream metabolites. Mass spectrometry can then distinguish between metabolites that have incorporated only the ¹³C atoms, only the ¹⁵N atom, or both. This detailed isotopologue distribution provides unambiguous evidence of the molecule's metabolic fate and allows researchers to quantify the contribution of exogenous glucosamine to these biosynthetic pathways. nih.govnih.gov For example, the detection of a UDP-GlcNAc molecule containing both ¹³C and ¹⁵N confirms that the intact glucosamine backbone and its amino group were utilized in its synthesis. This approach provides a more complete and quantitative picture of carbon and nitrogen flux compared to single-label experiments. nih.gov

| Metabolite | Expected Isotopologue | Biological Significance | Information Gained from Dual Labeling |

|---|---|---|---|

| Glucosamine-6-phosphate | M+7 (¹³C₆, ¹⁵N₁) | First intracellular product after phosphorylation | Confirms cellular uptake and initial processing of the tracer. |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | M+7 (¹³C₆, ¹⁵N₁) | Key substrate for glycosylation | Quantifies the flux of exogenous glucosamine directly into the hexosamine biosynthetic pathway. |

| Sialic Acids (e.g., Neu5Ac) | M+7 (¹³C₆, ¹⁵N₁) | Terminal monosaccharides on glycans | Traces the complete incorporation of the glucosamine backbone and nitrogen into complex glycan structures. |

| Glutamate (B1630785) | M+1 (¹⁵N₁) | Central amino acid in nitrogen metabolism | Reveals the transfer of the amino group from glucosamine to other metabolic pools via transamination reactions. nih.gov |

Relative Flux Analysis for Comparative Metabolic Studies

Relative flux analysis is a powerful application of stable isotope tracers used to compare metabolic pathway activity between different biological states, such as healthy versus diseased cells or untreated versus drug-treated cells. nih.govescholarship.org This approach focuses on the proportional distribution of an isotopic label through metabolic networks rather than calculating absolute reaction rates. Glucosamine-13C6,15N is an ideal tracer for such comparative studies, particularly for investigating alterations in pathways that utilize glucosamine, like the HBP. nih.gov

In a typical experiment, two cell populations representing different conditions are incubated with Glucosamine-13C6,15N. After a set period, key metabolites are extracted and their isotopic enrichment is measured using mass spectrometry. By comparing the fractional enrichment of ¹³C and ¹⁵N in downstream products like UDP-GlcNAc, researchers can determine the relative flux through the HBP in each condition. For instance, many cancer cells exhibit altered glucose and glutamine metabolism, which can impact the HBP. nih.gov Using Glucosamine-13C6,15N allows for a direct assessment of how these changes affect the cell's ability to utilize exogenous glucosamine for glycosylation. nih.gov A higher fractional enrichment in one condition indicates a greater relative reliance on this pathway for synthesizing essential biomolecules. This comparative data helps to create a detailed map of metabolic reprogramming under different physiological or pathological states. nih.govescholarship.org

| Metabolite | Condition A (e.g., Control Cells) | Condition B (e.g., Treated Cells) | Interpretation |

|---|---|---|---|

| UDP-GlcNAc (M+7 Fractional Enrichment) | 15% | 35% | Treatment significantly increases the relative flux from exogenous glucosamine into the HBP. |

| O-GlcNAc Modified Proteins (Relative ¹³C/¹⁵N Signal) | 1.0 (Baseline) | 2.5 | Condition B shows a 2.5-fold increase in the incorporation of the tracer into protein glycosylation. |

| Secreted Glycoproteins (Relative ¹³C/¹⁵N Signal) | 1.0 (Baseline) | 0.8 | Despite higher HBP flux, the incorporation into secreted glycoproteins is slightly reduced in Condition B. |

Applications of Glucosamine 13c6,15n Hydrochloride in Biosynthetic Pathway Research

Hexosamine Biosynthesis Pathway (HBP) Interrogation

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that utilizes glucose and glutamine to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for various glycosylated molecules. nih.govnih.govbiosynth.com Glucosamine-13C6,15N (hydrochloride) provides a direct entry point into this pathway, allowing for in-depth investigation of its dynamics and regulation.

Tracing Glucosamine (B1671600) Incorporation into Glucosamine-6-Phosphate

Upon entering the cell, often through glucose transporters, glucosamine is phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P). nih.govnih.gov This initial step represents a key commitment of glucosamine to cellular metabolism. By using Glucosamine-13C6,15N, researchers can directly measure the rate of this conversion and the subsequent accumulation of ¹³C₆,¹⁵N-labeled GlcN-6-P.

Studies have demonstrated that in various cell types, the supplementation of glucosamine leads to a rapid and substantial increase in the intracellular pool of GlcN-6-P. researchgate.net For instance, in isolated adipocytes, treatment with glucosamine resulted in a massive accumulation of GlcN-6-P within minutes. researchgate.net The use of the ¹³C and ¹⁵N labels allows for the precise quantification of the contribution of exogenous glucosamine to the GlcN-6-P pool, distinguishing it from the de novo synthesis from fructose-6-phosphate (B1210287) and glutamine. medchemexpress.com This ability to trace the labeled atoms is critical for understanding how cells prioritize different nutrient sources for the HBP.

Fate of N-Acetylglucosamine in Cellular Metabolism

While Glucosamine-13C6,15N directly enters the HBP as GlcN-6-P, its metabolic fate is intertwined with that of N-acetylglucosamine (GlcNAc). GlcN-6-P is subsequently acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P), a reaction that can be traced using the ¹³C₆,¹⁵N-labeled backbone. biosynth.com This labeled GlcNAc-6-P then follows the downstream reactions of the HBP.

Furthermore, cells can also salvage GlcNAc from the environment. biosynth.comnih.gov Tracing studies using labeled GlcNAc have shown that it is efficiently phosphorylated to GlcNAc-6-P and enters the HBP. nih.gov By comparing the metabolic fates of Glucosamine-13C6,15N and labeled GlcNAc, researchers can dissect the distinct roles and regulatory mechanisms governing the uptake and utilization of these two related amino sugars. nih.gov For example, studies in human articular chondrocytes have revealed that these cells actively import and metabolize glucosamine but not N-acetylglucosamine, highlighting cell-type specific differences in amino sugar metabolism. nih.gov The dual labeling in Glucosamine-13C6,15N is particularly advantageous as it allows for the simultaneous tracking of both the carbon and nitrogen atoms as they are incorporated into various downstream metabolites, providing a comprehensive picture of N-acetylglucosamine metabolism. nih.gov

Glycosylation Pathway Investigations

The ultimate product of the HBP, UDP-GlcNAc, is the donor substrate for the addition of GlcNAc residues to proteins and lipids in a process known as glycosylation. This post-translational modification is critical for a vast array of cellular functions. Glucosamine-13C6,15N serves as an invaluable tool to probe the dynamics of these complex glycosylation pathways.

Dynamics of Nucleotide Sugar Synthesis (e.g., UDP-GlcNAc, CMP-NeuAc)

The synthesis of UDP-GlcNAc from GlcN-6-P involves a series of enzymatic steps, and the incorporation of the ¹³C₆ and ¹⁵N labels from Glucosamine-13C6,15N allows for the direct measurement of the flux through this pathway. nih.govresearchgate.net By monitoring the appearance of ¹³C₆,¹⁵N-labeled UDP-GlcNAc over time, researchers can quantify the rate of its synthesis under various physiological and pathological conditions. researchgate.net

Furthermore, UDP-GlcNAc serves as a precursor for the synthesis of other nucleotide sugars, such as CMP-sialic acid (CMP-NeuAc), a key component of many cell surface glycans. nih.govnih.gov The carbon and nitrogen atoms from the initial glucosamine molecule can be traced all the way to their incorporation into CMP-NeuAc. This enables the study of the intricate metabolic network that governs the biosynthesis of these essential building blocks for complex glycans.

Below is a data table illustrating the results from a study tracing the incorporation of ¹³C-labeled glucosamine into UDP-HexNAc in different cell lines.

| Cell Line | Labeled Precursor | Percentage of Labeled UDP-HexNAc (M+6) |

| HepG2 | [U-¹³C₆]Glucosamine | 56.3 ± 2.9% |

| MIN6 | [U-¹³C₆]Glucosamine | 48.7 ± 3.5% |

| INS-1 | [U-¹³C₆]Glucosamine | 45.2 ± 4.1% |

| This table presents hypothetical data based on findings reported in studies such as those by Kang et al. (2012) where labeled glucosamine was used to quantify UDP-GlcNAc synthesis. The M+6 isotopologue represents UDP-HexNAc containing a fully labeled hexosamine ring derived from the administered [U-¹³C₆]Glucosamine. |

Incorporation into N-linked and O-linked Glycans and Glycoproteins

N-linked and O-linked glycosylation are two major types of protein modifications that play critical roles in protein folding, stability, and function. nih.govslu.se In N-linked glycosylation, a pre-assembled oligosaccharide is attached to an asparagine residue, while in O-linked glycosylation, sugars are attached to serine or threonine residues. nih.gov UDP-GlcNAc is the donor for the initial GlcNAc residues in both types of glycosylation.

By supplying cells with Glucosamine-13C6,15N, researchers can trace the incorporation of the labeled GlcNAc moiety into specific N-linked and O-linked glycans on glycoproteins. Mass spectrometry techniques can then be used to identify and quantify the labeled glycans, providing insights into the dynamics of glycoprotein (B1211001) synthesis and turnover. This approach is particularly powerful for studying how glycosylation patterns change in response to cellular signals or in disease states.

The following table shows representative data on the incorporation of labeled GlcNAc into different glycan structures.

| Glycan Type | Labeled Precursor | Relative Abundance of Labeled Glycan |

| N-linked (biantennary) | [U-¹³C₆]Glucosamine | High |

| O-linked (core 1) | [U-¹³C₆]Glucosamine | Moderate |

| O-GlcNAc | [U-¹³C₆]Glucosamine | High |

| This table illustrates the expected relative incorporation of labeled GlcNAc into different glycan types based on general knowledge of glycosylation pathways. The actual abundance would vary depending on the cell type and experimental conditions. |

Analysis of Glycosaminoglycan (GAG) Biosynthesis (e.g., Hyaluronan)

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and play crucial roles in cell signaling and tissue structure. Hyaluronan, a prominent GAG, is a polymer of repeating disaccharide units of glucuronic acid and N-acetylglucosamine. nih.gov

The biosynthesis of hyaluronan and other GAGs relies on the availability of UDP-GlcNAc. By using Glucosamine-13C6,15N as a tracer, scientists can follow the incorporation of the labeled GlcNAc units into newly synthesized GAG chains. This allows for the quantification of GAG biosynthesis rates and provides a means to study the regulation of this process. For instance, studies have used labeled glucosamine to investigate the effects of various stimuli on hyaluronan synthesis by different hyaluronan synthase (HAS) isoenzymes. nih.gov

The table below summarizes findings on the impact of glucosamine on hyaluronan synthesis.

| HAS Isoenzyme | Glucosamine Concentration | Change in Hyaluronan Synthesis |

| HAS1 | Increased | Significant Increase |

| HAS2 | Increased | Moderate Increase |

| HAS3 | Increased | Slight Increase |

| This table is based on findings that different HAS isoenzymes have varying sensitivities to the availability of UDP-GlcNAc, which can be modulated by glucosamine supplementation as shown in studies like Rilla et al. (2002). |

Investigation of Glycan Turnover Kinetics

The study of glycan turnover—the rate at which these complex carbohydrate structures are synthesized, modified, and degraded—is crucial for understanding cellular homeostasis and disease. Stable isotope-labeled precursors like Glucosamine-13C6,15N are instrumental in these kinetic studies. When introduced to cells or organisms, this labeled glucosamine is metabolized and incorporated into various glycoconjugates, including glycans.

Research using stable isotope tracers allows for the measurement of the turnover of endogenous glycosphingolipids (GSLs). nih.gov For instance, studies using 13C-labeled glucose, a related precursor, have demonstrated the rapid incorporation of labeled hexose (B10828440) units into GSLs. nih.gov This methodology reveals different turnover rates not only between GSL classes but also among their specific molecular species. nih.gov Such experiments have shown that a significant fraction of certain GSLs, like glucosylceramide and lactosylceramide, exhibit much slower turnover, indicating the presence of distinct lipid pools with varying metabolic dynamics. nih.gov The use of Glucosamine-13C6,15N provides a more direct way to trace the hexosamine backbone's journey into complex glycans.

By tracking the rate of incorporation of the heavy isotopes from Glucosamine-13C6,15N into the glycan population and its subsequent disappearance, researchers can calculate the synthesis and degradation rates. This approach, often termed "FLUX lipidomics" or metabolic flux analysis, provides detailed insights into the metabolic flow of endogenous glycan species at a molecular level. nih.gov Stable isotope-labeled glycans also serve as critical internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, helping to normalize retention times which is essential for accurate isomer identification. nih.gov

Table 1: Differential Turnover Rates of Glycosphingolipid (GSL) Species Observed in Isotope Labeling Studies This table is representative of data obtained from stable isotope tracing experiments similar to those enabled by Glucosamine-13C6,15N.

| GSL Class | Observation | Implication | Reference |

|---|---|---|---|

| Glucosylceramide | Approximately 30% of species show slow turnover. | Existence of metabolically stable lipid pools within the cell. | nih.gov |

| Lactosylceramide | Approximately 50% of species show slow turnover. | Indicates complex regulation and compartmentalization of GSL metabolism. | nih.gov |

| Globotriaosylceramide | Approximately 50% of species show slow turnover. | Suggests that a portion of these GSLs is long-lived within cellular structures. | nih.gov |

| GSLs with C16:0/C18:0 fatty acids | More rapid turnover observed. | Fatty acid chain length influences the metabolic rate of GSLs. | nih.gov |

| GSLs with C24:0/C24:1 fatty acids | Slower turnover compared to shorter chain species. | Highlights the species-specific kinetics within a single lipid class. | nih.gov |

Lipid and Nucleotide Metabolism Intersections

The metabolism of glucosamine is intricately linked with both lipid and nucleotide biosynthetic pathways. Glucosamine-13C6,15N (hydrochloride) is an ideal tracer for elucidating these connections, as its labeled carbon and nitrogen atoms can be followed into various downstream products.

Contribution to Glycosylated Lipids

Glucosamine is a fundamental building block for glycosylated lipids, which are lipids covalently attached to a carbohydrate moiety. medchemexpress.com These molecules, including glycosphingolipids, are vital for cell membrane structure, cell-cell recognition, and signaling. mdpi.com The hexosamine biosynthetic pathway (HBP) converts glucosamine into UDP-N-acetylglucosamine (UDP-GlcNAc), the activated sugar donor for the synthesis of these complex lipids.

By supplying cells with Glucosamine-13C6,15N, researchers can trace its incorporation into the glycan portions of glycosylated lipids. This allows for the direct measurement of the contribution of the HBP to the synthesis of specific lipid species. Studies have shown that glucosamine administration can promote lipid accumulation in macrophages, highlighting its role in lipid metabolism. nih.gov This effect is linked to changes in the expression of genes that control lipid synthesis and transport. nih.gov Using a labeled tracer like Glucosamine-13C6,15N would enable scientists to quantify the flux of glucosamine into these newly synthesized lipids under various physiological or pathological conditions, such as inflammation or metabolic disease. nih.gov

Linkages to Pentose (B10789219) Phosphate (B84403) Pathway and Pyrimidine (B1678525) Biosynthesis

The metabolism of glucosamine places a significant demand on cellular nucleotide pools, creating a direct link to pyrimidine biosynthesis. When glucosamine enters a cell, it is phosphorylated and eventually converted to UDP-GlcNAc and UDP-N-acetylgalactosamine. nih.gov This process consumes Uridine triphosphate (UTP).

Research on human colon-carcinoma cells demonstrated that exposure to glucosamine leads to a more than six-fold increase in the intracellular pool of UDP-N-acetylhexosamines. nih.gov This dramatic expansion comes at the cost of significantly depleting the pools of UTP and Cytidine triphosphate (CTP), which are critical pyrimidine nucleotides. nih.gov The use of Glucosamine-13C6,15N allows for the precise correlation of the labeled substrate's flux with the observed changes in nucleotide levels.

This profound effect on the pyrimidine pool indirectly links glucosamine metabolism to the pentose phosphate pathway (PPP). The PPP is the primary route for synthesizing ribose-5-phosphate, the sugar backbone required for the de novo synthesis of all nucleotides, including UTP and CTP. A substantial drain on pyrimidine nucleotides, as caused by high glucosamine flux, would necessitate an increased rate of de novo synthesis to replenish the pool, thereby increasing the demand for PPP-derived ribose-5-phosphate.

Table 2: Effect of Glucosamine Exposure on Nucleotide Pools in HT-29 Cells

| Nucleotide Pool | Change after 4h with 2.5 mM Glucosamine | Reference |

|---|---|---|

| UDP-N-acetylhexosamines | > 6-fold increase | nih.gov |

| UTP | Markedly decreased | nih.gov |

| CTP | Markedly decreased | nih.gov |

| UDP-glucuronate | > 2-fold increase | nih.gov |

| Purine (B94841) nucleotides (e.g., ATP, GTP) | Little altered | nih.gov |

Protein Modification Studies: O-GlcNAcylation Dynamics

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. researchgate.netnih.gov This process is fundamental to a vast range of cellular functions, including signaling, transcription, and protein stability. nih.gov The modification is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. nih.gov

Glucosamine-13C6,15N is an invaluable tracer for studying the dynamics of O-GlcNAcylation. Once it enters the cell, it is converted via the HBP into the high-energy donor substrate UDP-GlcNAc, now carrying the heavy isotope signature. nih.gov OGT then uses this labeled UDP-GlcNAc to modify target proteins. nih.gov By using quantitative mass spectrometry, researchers can identify which proteins become O-GlcNAcylated and measure the rate at which the labeled GlcNAc appears on and disappears from specific sites. This provides a direct readout of the modification's turnover on individual proteins or across the entire proteome.

These kinetic studies are crucial because the O-GlcNAcylation state of proteins is highly responsive to cellular conditions like nutrient levels and stress. nih.gov For example, studies in heart tissue have emphasized the dynamic nature of this modification and its role in regulating protein function. nih.gov Isotopic labeling with Glucosamine-13C6,15N allows for pulse-chase experiments to determine the half-life of O-GlcNAc on proteins like Tau or nuclear pore protein Nup62, providing quantitative insights into how OGT and OGA activities are balanced to control cellular processes. nih.gov

Table 3: Examples of O-GlcNAcylated Proteins and Functional Implications

| Protein | Function | Effect of O-GlcNAcylation | Reference |

|---|---|---|---|

| Sp1 | Transcription Factor | Dynamic modification regulates its function in vascular smooth muscle cells. | nih.gov |

| αB-crystallin | Small Heat Shock Protein | Dynamic modification identified in the heart, suggesting a role in protein quality control. | nih.gov |

| IRS1/2 | Insulin (B600854) Receptor Substrate | Increased O-GlcNAc levels on IRS1 attenuates insulin-mediated signaling. | nih.gov |

| Protein Kinases | Enzymes (general class) | Extensively O-GlcNAcylated, indicating potential for crosstalk with phosphorylation. | nih.gov |

| Nup62 | Nuclear Pore Complex Protein | Serves as a substrate for studying OGT/OGA kinetics. | nih.gov |

Investigative Research in Model Biological Systems

Eukaryotic Cell Line Metabolic Reprogramming Research

In eukaryotic cells, glucosamine (B1671600) enters the hexosamine biosynthetic pathway (HBP), a critical route that utilizes a small percentage of incoming glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.com This end-product is essential for protein and lipid glycosylation, processes that are fundamental to cell signaling, protein function, and extracellular matrix formation. Using isotopically labeled glucosamine allows for the precise tracing of these complex metabolic networks.

Cancer Cell Metabolism Studies

Stable isotope tracing is a powerful technique for understanding the metabolic rewiring that is a hallmark of cancer. nih.gov Glucosamine and its isotopologues are used to probe the HBP, which is often dysregulated in cancer and contributes to oncogenesis. mdpi.com Studies have shown that glucosamine can inhibit the proliferation of various human cancer cell lines, including oral, lung, and prostate cancers, by inducing cell cycle arrest and apoptosis. nih.govresearchgate.netresearchgate.net

By using tracers like ¹³C-labeled glucose or glucosamine, researchers can quantify the flux through the HBP and its contribution to the synthesis of nucleotide sugars like UDP-GlcNAc. nih.govnih.gov This analysis reveals how cancer cells reroute nutrients to support rapid growth and survival. For instance, research has demonstrated that glucosamine treatment can down-regulate the activity of key signaling molecules and transcription factors involved in tumor progression, such as p70S6K and hypoxia-inducible factor-1α (HIF-1α). researchgate.netnih.gov Tracing the metabolic fate of Glucosamine-13C6,15N can elucidate precisely how it contributes to these anti-cancer effects by tracking its incorporation into various biomolecules and its influence on interconnected metabolic pathways.

Table 1: Effects of Glucosamine on Various Cancer Cell Lines

| Cell Line | Type | Key Findings | References |

|---|---|---|---|

| YD-8 | Human Oral Squamous Cell Carcinoma | Inhibited proliferation, induced apoptosis via mitochondrial-dependent caspase activation, down-regulated HIF-1α. | nih.gov |

| A549, H1299 | Non-Small Cell Lung Cancer (NSCLC) | Inhibited cell proliferation, induced G0/G1 cell cycle arrest, decreased ATP levels. | researchgate.net |

| Hepa1-6 | Mouse Hepatocellular Carcinoma | Inhibited cell growth, induced ER stress-related apoptosis and autophagy, suppressed glycolysis. | nih.govnih.gov |

| Various | Multiple Cancer Types | Epidemiological studies suggest associations between glucosamine use and altered mortality risk for lung, kidney, and rectum cancer. | nih.govnih.gov |

Hepatoma and Insulinoma Cell Line Metabolic Fate Studies

The metabolic impact of glucosamine has been specifically investigated in liver and pancreatic cell models. In hepatocellular carcinoma (HCC), a primary liver cancer, understanding metabolic vulnerabilities is crucial for developing new therapies. A study using the mouse hepatoma cell line Hepa1-6 found that glucosamine treatment significantly inhibited cell proliferation. nih.govnih.gov The proposed mechanism involves competition with glucose for uptake, leading to endoplasmic reticulum (ER) stress, apoptosis, and a suppression of aerobic glycolysis (the Warburg effect). nih.gov

In pancreatic insulinoma cell lines, such as INS-1, which are models for studying insulin (B600854) secretion, glucosamine has been shown to impair cellular function. Chronic exposure to glucosamine reduced glucose-stimulated insulin release, an effect associated with decreased intracellular ATP levels and a lower ATP/ADP ratio. researchgate.net This suggests that glucosamine metabolism can interfere with mitochondrial function and the energy-sensing pathways that regulate insulin secretion. Studies in 3T3-L1 adipocytes further show that glucosamine can induce insulin resistance by impairing insulin-stimulated GLUT4 translocation and Akt activity. nih.gov Using Glucosamine-13C6,15N in these models would allow for a detailed flux analysis to pinpoint the exact metabolic nodes where carbon and nitrogen from glucosamine are diverted, leading to these observed effects on cell fate and function.

Table 2: Metabolic Effects of Glucosamine in Hepatoma and Insulinoma Models

| Cell Line / Model | Cell Type | Key Metabolic Findings | References |

|---|---|---|---|

| Hepa1-6 | Mouse Hepatoma | Suppressed glycolytic flux, lactate, and ATP production; induced ER stress and autophagy. | nih.govnih.gov |

| Rat Pancreatic Islets / INS-1 Cells | Insulinoma / Islet Cells | Reduced glucose-induced insulin release; decreased ATP levels and ATP/ADP ratio. | researchgate.net |

| 3T3-L1 Adipocytes | Adipocyte Model | Induced insulin resistance; impaired insulin-stimulated GLUT4 translocation and Akt activity. | nih.gov |

Mammalian Cell Culture Applications for Glycosylation Research

Glycosylation is a fundamental post-translational modification that dictates the structure and function of many proteins. Stable isotope labeling with glucosamine analogues is a key method for studying the dynamics of glycan biosynthesis. nih.gov Researchers can use ¹³C-labeled glucosamine to specifically trace the synthesis of UDP-GlcNAc and its subsequent incorporation into complex glycans. nih.gov This approach allows for the quantification of metabolic changes in glycosylation in response to various stimuli.

Recent studies have highlighted the utility of this method. For instance, glucosamine hydrochloride has been shown to act as an inhibitor of N-glycosylation in human kidney tubular epithelial cells. nih.gov This inhibition prevented the secretion of lysyl oxidase-like 2 (LOXL2), a protein involved in fibrotic processes, demonstrating a direct link between the HBP and extracellular matrix remodeling. nih.gov Furthermore, advances in glycoengineering have utilized mammalian cell lines to create sustainable platforms for producing specific glycans and glycopeptides for research and therapeutic applications. nih.gov The use of Glucosamine-13C6,15N in these systems provides detailed information on the flux of both carbon and nitrogen into the synthesis of nucleotide sugars and their final glycan products.

Mesenchymal Stem Cell Metabolism during Differentiation

Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into various lineages, including chondrocytes (cartilage cells). The metabolic state of MSCs is a critical determinant of their differentiation potential. Glucosamine, as a precursor for glycosaminoglycans (GAGs) found in cartilage, has been studied for its role in chondrogenesis. nih.gov

Research using human MSCs (hMSCs) has shown that glucosamine treatment can enhance chondrogenic differentiation. ors.org Specifically, it promotes the expression of key cartilage matrix components like collagen type II and aggrecan and increases the content of sulfated GAGs. nih.gov Conversely, it can inhibit the expression of matrix metalloproteinase 13 (MMP-13), an enzyme that degrades cartilage. nih.govors.org In disease models like osteoarthritis, a defective chondrogenic differentiation of MSCs has been linked to alterations in the UDP-glucuronic acid and UDP-GlcNAc synthesis pathways. nih.gov In another context, glucosamine was found to potentiate the differentiation of adipose-derived stem cells into functional, glucose-responsive insulin-producing cells. nih.gov Tracing the metabolism of Glucosamine-13C6,15N during MSC differentiation can reveal how the flux through the HBP is regulated to support the synthesis of specific matrix components, thereby controlling cell fate.

Table 3: Influence of Glucosamine on Mesenchymal Stem Cell (MSC) Differentiation

| Cell Type | Differentiation Lineage | Key Findings | References |

|---|---|---|---|

| Human MSCs (hMSCs) | Chondrogenesis (Cartilage) | Enhanced expression of collagen II and aggrecan; increased sGAG content; inhibited MMP-13 expression. | nih.govors.org |

| Human Adipose-Derived Stem Cells (hADSCs) | Insulin-Producing Cells | Potentiated differentiation into glucose-responsive, insulin-secreting cells; increased expression of beta-cell specific genes. | nih.gov |

Microbial System Metabolism Research

Isotope tracers are indispensable for mapping the complex and often redundant metabolic networks of microorganisms. This is particularly true for pathogens, where understanding metabolism is key to identifying new drug targets.

Mycobacterial Carbon and Nitrogen Flux Analysis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, must adapt its metabolism to survive within the harsh environment of the host macrophage. nih.gov Its ability to utilize various carbon and nitrogen sources is critical for its virulence. nih.govnih.gov

To unravel this metabolic flexibility, researchers employ stable isotope-assisted metabolomics and flux analysis. A powerful approach is ¹³C,¹⁵N-metabolic flux analysis (MFA), which uses substrates labeled with both heavy carbon and nitrogen to simultaneously quantify intracellular carbon and nitrogen fluxes. nih.gov A study applying this technique to Mycobacterium bovis BCG (a model for Mtb) used labeled glycerol (B35011) and ammonium (B1175870) chloride to map the central carbon and nitrogen metabolism. The results provided the first quantitative nitrogen flux distributions for amino acid and nucleotide biosynthesis in mycobacteria, establishing that glutamate (B1630785) serves as the central hub for nitrogen assimilation and distribution. nih.gov The use of a tracer like Glucosamine-13C6,15N would be highly valuable in these studies, especially for probing the HBP and its connections to both carbon and nitrogen core metabolism, which are vital for building the unique mycobacterial cell wall.

Table 4: Key Findings from ¹³C,¹⁵N-Metabolic Flux Analysis in Mycobacteria

| Organism | Key Findings | Significance | References |

|---|---|---|---|

| Mycobacterium bovis BCG | Simultaneously resolved carbon and nitrogen fluxes; identified glutamate as the central node for nitrogen metabolism; refined understanding of the anaplerotic node in carbon metabolism. | Provides a quantitative platform to understand nutrient assimilation and metabolic flexibility in mycobacteria, offering insights for potential therapeutic targets. | nih.gov |

Bacterial Polysaccharide and Glycan Biosynthesis (e.g., Streptococcus equi)